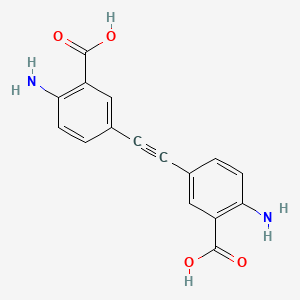
5,5'-(Ethyne-1,2-diyl)bis(2-aminobenzoicacid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is an organic compound characterized by the presence of two aminobenzoic acid moieties connected via an ethyne (acetylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) typically involves the coupling of two 2-aminobenzoic acid molecules via an ethyne linkage. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form ethane-linked derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Diketone derivatives.
Reduction: Ethane-linked derivatives.
Substitution: Halogenated aminobenzoic acid derivatives.
科学的研究の応用
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The ethyne linkage provides rigidity, while the amino groups offer sites for coordination. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-aminobenzoic acid): Similar structure but with an ethane linkage instead of an ethyne linkage.
5,5’-(Methane-1,2-diyl)bis(2-aminobenzoic acid): Contains a methane linkage, offering different flexibility and reactivity.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule
特性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
2-amino-5-[2-(4-amino-3-carboxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-13-5-3-9(7-11(13)15(19)20)1-2-10-4-6-14(18)12(8-10)16(21)22/h3-8H,17-18H2,(H,19,20)(H,21,22) |
InChIキー |
NDHHROBHIHVIDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)





![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
